molecular formula C12H19ClN2O3S B8037019 1-cyclopentyl-3-(propoxymethyl)-1H-pyrazole-4-sulfonyl chloride

1-cyclopentyl-3-(propoxymethyl)-1H-pyrazole-4-sulfonyl chloride

Cat. No.: B8037019
M. Wt: 306.81 g/mol
InChI Key: CZGPVMFIPFOEGW-UHFFFAOYSA-N
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Description

1-cyclopentyl-3-(propoxymethyl)-1H-pyrazole-4-sulfonyl chloride is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms in the ring This compound is characterized by the presence of a cyclopentyl group, a propoxymethyl group, and a sulfonyl chloride group attached to the pyrazole ring

Properties

IUPAC Name

1-cyclopentyl-3-(propoxymethyl)pyrazole-4-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19ClN2O3S/c1-2-7-18-9-11-12(19(13,16)17)8-15(14-11)10-5-3-4-6-10/h8,10H,2-7,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZGPVMFIPFOEGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOCC1=NN(C=C1S(=O)(=O)Cl)C2CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-cyclopentyl-3-(propoxymethyl)-1H-pyrazole-4-sulfonyl chloride typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the cyclopentyl group: This step involves the alkylation of the pyrazole ring with a cyclopentyl halide in the presence of a base.

    Attachment of the propoxymethyl group: This can be done by reacting the intermediate compound with a propoxymethyl halide under basic conditions.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

1-cyclopentyl-3-(propoxymethyl)-1H-pyrazole-4-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonothioate derivatives.

    Oxidation and reduction reactions: The compound can undergo oxidation to form sulfonic acid derivatives or reduction to form sulfinic acid derivatives.

    Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid under acidic or basic conditions.

Common reagents used in these reactions include bases (e.g., sodium hydroxide, potassium carbonate), nucleophiles (e.g., amines, alcohols), and oxidizing or reducing agents (e.g., hydrogen peroxide, sodium borohydride). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-cyclopentyl-3-(propoxymethyl)-1H-pyrazole-4-sulfonyl chloride has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used to study the biological activity of pyrazole derivatives and their interactions with biological targets.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-cyclopentyl-3-(propoxymethyl)-1H-pyrazole-4-sulfonyl chloride depends on its specific application. In general, the compound may exert its effects by interacting with molecular targets such as enzymes, receptors, or nucleic acids. The sulfonyl chloride group can react with nucleophilic residues in proteins, leading to covalent modification and inhibition of enzyme activity. The pyrazole ring may also interact with specific binding sites on proteins or other biomolecules, modulating their function.

Comparison with Similar Compounds

1-cyclopentyl-3-(propoxymethyl)-1H-pyrazole-4-sulfonyl chloride can be compared with other similar compounds, such as:

    1-cyclopentyl-3-methyl-1H-pyrazole-5-sulfonyl chloride: This compound has a methyl group instead of a propoxymethyl group, which may affect its reactivity and biological activity.

    1-cyclopentyl-3-(methoxymethyl)-1H-pyrazole-4-sulfonyl chloride: This compound has a methoxymethyl group instead of a propoxymethyl group, which may influence its solubility and chemical properties.

    1-cyclopentyl-3-(ethoxymethyl)-1H-pyrazole-4-sulfonyl chloride:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

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